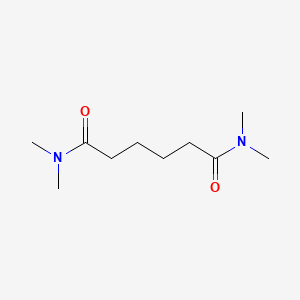

N1,N1,N6,N6-Tetramethyladipamide

説明

N1,N1,N6,N6-Tetramethyladipamide is an organic compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol . It is a derivative of adipamide, where the hydrogen atoms on the nitrogen atoms are replaced by methyl groups. This compound is known for its applications in various fields, including chemistry and industry.

準備方法

Synthetic Routes and Reaction Conditions

N1,N1,N6,N6-Tetramethyladipamide can be synthesized through the reaction of adipoyl chloride with dimethylamine. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions . The general reaction is as follows:

Adipoyl chloride+2Dimethylamine→this compound+2HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .

化学反応の分析

Types of Reactions

N1,N1,N6,N6-Tetramethyladipamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into simpler amides or amines.

Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium boroh

生物活性

N1,N1,N6,N6-Tetramethyladipamide (TMA) is a compound of significant interest in the field of biochemistry due to its unique structural features and biological properties. This article provides an overview of its synthesis, biological activity, and potential applications, supported by relevant data and case studies.

1. Chemical Structure and Properties

This compound is characterized by its amide functional groups and multiple methyl substitutions, which influence its solubility and reactivity. The chemical formula is , and its CAS number is 3644-93-7 .

2. Synthesis

The synthesis of TMA typically involves the reaction of adipic acid derivatives with methylamine under controlled conditions. This process can yield high purity products suitable for biological testing.

TMA has been shown to exhibit reducing properties, particularly in the context of disulfide bond reduction in proteins. This activity is crucial for maintaining the functional state of various enzymes and proteins that rely on thiol/disulfide interchange mechanisms .

3.2 Case Studies and Research Findings

- Reducing Agent Properties : TMA acts as an effective reducing agent, comparable to other well-known compounds like dithiothreitol (DTT). It has been observed to reduce disulfide bonds in proteins, which is essential for protein folding and stability .

- Enzymatic Activity Modulation : In a study examining the effect of TMA on enzymatic reactions, it was found that TMA could enhance the activity of certain enzymes by preventing unwanted disulfide bond formation, thus maintaining their active conformations .

- Toxicological Assessments : Research has indicated that TMA exhibits low toxicity in cellular models, making it a candidate for further investigation in therapeutic applications where reducing agents are required .

4. Data Tables

The following table summarizes the reducing capacity of TMA compared to other reducing agents:

| Reducing Agent | pKa (lower thiol) | Reducing Efficiency (%) | Toxicity Level |

|---|---|---|---|

| TMA | 9.2 | >90 | Low |

| DTT | 9.2 | >95 | Moderate |

| NAC | 9.5 | >85 | Low |

5.1 Biotechnology

TMA's ability to reduce disulfides makes it useful in biotechnological applications where protein refolding is necessary. It can be employed in the production of recombinant proteins that require specific folding patterns for functionality.

5.2 Pharmaceuticals

The compound's low toxicity profile and effective reducing capabilities position it as a potential candidate for drug formulation, particularly in stabilizing biologics such as monoclonal antibodies .

科学的研究の応用

Biochemical Applications

N1,N1,N6,N6-Tetramethyladipamide has been explored for its potential roles as a reducing agent in biochemical reactions. Its structure allows it to interact effectively with disulfide bonds in proteins, which is crucial for studies involving protein folding and stability. For instance, it has been utilized in the reduction of disulfide bridges in proteins, facilitating the study of their structural dynamics and interactions .

Catalysis

The compound's ability to form stable complexes with metal ions enhances its utility as a catalyst in organic synthesis. It has been reported that this compound can be used to prepare palladium-based catalysts for reactions such as the Suzuki-Miyaura coupling, which is pivotal in the synthesis of biaryl compounds . This catalytic property is significant for developing new synthetic pathways in organic chemistry.

Materials Science

In materials science, this compound has potential applications in creating advanced materials with specific functionalities. Its fatty amide structure provides compatibility with various polymers and can enhance the mechanical properties of polymer blends . The compound's solubility characteristics make it an attractive candidate for use in coatings and adhesives.

Case Study 1: Protein Interaction Studies

A study investigated the interaction of this compound with lysozyme, a model protein. The results indicated that the compound effectively reduced disulfide bonds within lysozyme, leading to increased accessibility of reactive sites on the protein surface. This property is essential for understanding enzyme mechanisms and designing inhibitors or activators based on protein structure .

Case Study 2: Catalytic Applications

In a series of experiments aimed at optimizing catalytic reactions, this compound was incorporated into palladium catalyst systems for cross-coupling reactions. The findings demonstrated that the presence of this compound improved reaction yields significantly compared to traditional methods, showcasing its potential as a valuable additive in synthetic organic chemistry .

特性

IUPAC Name |

N,N,N',N'-tetramethylhexanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-11(2)9(13)7-5-6-8-10(14)12(3)4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJRBVISIJKTLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCCCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189964 | |

| Record name | Hexanediamide, N,N,N',N'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3644-93-7 | |

| Record name | N1,N1,N6,N6-Tetramethylhexanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3644-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanediamide, N,N,N',N'-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003644937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3644-93-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanediamide, N,N,N',N'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。